Methyl 3-methyl-1H-indole-6-carboxylate Methyl 3-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 184151-49-3
VCID: VC21265165
InChI: InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3
SMILES: CC1=CNC2=C1C=CC(=C2)C(=O)OC
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Methyl 3-methyl-1H-indole-6-carboxylate

CAS No.: 184151-49-3

Cat. No.: VC21265165

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-1H-indole-6-carboxylate - 184151-49-3

Specification

CAS No. 184151-49-3
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name methyl 3-methyl-1H-indole-6-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3
Standard InChI Key DYUBOSKPVMRVDM-UHFFFAOYSA-N
SMILES CC1=CNC2=C1C=CC(=C2)C(=O)OC
Canonical SMILES CC1=CNC2=C1C=CC(=C2)C(=O)OC

Introduction

Chemical Identity and Structure

Basic Identification

Methyl 3-methyl-1H-indole-6-carboxylate is identified by several key parameters that establish its chemical identity. The compound is characterized by its CAS registry number 184151-49-3, molecular formula C11H11NO2, and molecular weight of 189.21 g/mol . It belongs to the broader class of indole derivatives, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring system.

Structural Features

The structure comprises an indole core with two key modifications:

  • A methyl group at the 3-position of the indole ring

  • A methyl carboxylate (ester) group at the 6-position

This specific substitution pattern distinguishes it from related compounds such as Indole-3-methyl acetate (which has the ester group attached at a different position) and Methyl 3-chloro-1H-indole-6-carboxylate (which contains a chlorine atom instead of a methyl group at position 3).

Physical and Chemical Properties

Physical Characteristics

Methyl 3-methyl-1H-indole-6-carboxylate exists as a solid at room temperature. The compound is subject to specific storage requirements for maintaining its stability and purity. According to laboratory guidelines, it should be stored at 2-8°C, away from moisture, and in sealed containers to preserve its chemical integrity .

Solution Preparation Guidelines

For laboratory applications, the following stock solution preparation table provides guidance for achieving specific molar concentrations:

ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM5.2851 mL26.4257 mL52.8513 mL
5 mM1.0570 mL5.2851 mL10.5703 mL
10 mM0.5285 mL2.6426 mL5.2851 mL

This standardized approach to solution preparation ensures consistency in research applications and facilitates accurate dosing in experimental protocols .

Synthesis and Chemical Reactions

Reaction Conditions

Synthesis of related indole carboxylates typically employs specific reaction conditions. For instance, the preparation of structurally similar compounds often involves:

  • Use of aluminum chloride as a catalyst

  • Dichloromethane as a solvent

  • Careful temperature control (typically around 20°C)

  • Reaction times of approximately 1 hour

Purification Methods

Purification of Methyl 3-methyl-1H-indole-6-carboxylate and related compounds generally follows standard organic chemistry protocols. After synthesis, the compound is typically isolated through:

  • Extraction with ethyl acetate

  • Drying over anhydrous sodium sulfate

  • Filtration and concentration under reduced pressure

  • Purification by silica gel column chromatography

These methods ensure the high purity necessary for research applications.

Research Applications

Structural Analogues and Comparative Analysis

Understanding the relationship between Methyl 3-methyl-1H-indole-6-carboxylate and its structural analogues provides valuable insights into structure-activity relationships. The table below compares key features with related compounds:

FeatureMethyl 3-methyl-1H-indole-6-carboxylateMethyl 3-chloro-1H-indole-6-carboxylateMethyl 1H-indole-6-carboxylate
Substituent at position 3Methyl (electron-donating)Chlorine (electron-withdrawing)None
Molecular FormulaC11H11NO2 C10H8ClNO2C10H9NO2
Molecular Weight189.21 g/mol 209.63 g/molN/A
Electronic EffectsElectron enrichment at indole coreElectron depletion at indole coreStandard indole electron distribution

This comparison illustrates how subtle structural differences can significantly impact chemical reactivity and potential biological activities.

Analytical Methods

Identification Techniques

Several analytical techniques are commonly employed for the identification and characterization of indole derivatives like Methyl 3-methyl-1H-indole-6-carboxylate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

  • High-Performance Liquid Chromatography for purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator